1-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL
Overview
Description
1-{1-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound features a fluorophenyl group, which can influence its chemical behavior and biological activity.
Preparation Methods
The synthesis of 1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can be achieved through various synthetic routes. One common method involves the condensation of benzodiazepine intermediates with fluorophenylmethyl reagents. For example, the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate under mild conditions can lead to the formation of the desired compound . Industrial production methods often involve scalable processes that ensure high yield and purity, such as one-pot annulation processes.
Chemical Reactions Analysis
1-{1-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{1-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic uses, such as anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with the central nervous system. It binds to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, which is responsible for its sedative and anxiolytic properties .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines like diazepam, midazolam, and alprazolam. Compared to these compounds, 1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol may exhibit unique properties due to the presence of the fluorophenyl group. This group can influence its pharmacokinetics and pharmacodynamics, potentially leading to differences in potency, duration of action, and side effects .
Similar Compounds
- Diazepam
- Midazolam
- Alprazolam
- Flunitrazepam
Properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-11(20)16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9,11,20H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTUFCIAIDTQLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.